JNK Inhibitor II, Negative Control
JNK Inhibitor II, Negative Control
JNK inhibitor II, negative control is the methylated analog of JNK inhibitor II and exhibits a lower affinity for JNK2 and JNK3. This compound is suitable to be used as a negative control in various kinase assays.
SP 600125 is a selective, cell-permeable, reversible inhibitor of JNK isoforms 1-3 with Ki values of 0.19 μM. SP 600125, negative control is a methylated analog of SP 600125 that has much lower affinity for JNK isoforms (IC50s = 18 and 24 µM for JNK2 and JNK3, respectively).
SP 600125 is a selective, cell-permeable, reversible inhibitor of JNK isoforms 1-3 with Ki values of 0.19 μM. SP 600125, negative control is a methylated analog of SP 600125 that has much lower affinity for JNK isoforms (IC50s = 18 and 24 µM for JNK2 and JNK3, respectively).
Brand Name:
Vulcanchem
CAS No.:
54642-23-8
VCID:
VC21254134
InChI:
InChI=1S/C15H10N2O/c1-17-12-8-4-7-11-13(12)14(16-17)9-5-2-3-6-10(9)15(11)18/h2-8H,1H3
SMILES:
CN1C2=CC=CC3=C2C(=N1)C4=CC=CC=C4C3=O
Molecular Formula:
C15H10N2O
Molecular Weight:
234.25 g/mol
JNK Inhibitor II, Negative Control
CAS No.: 54642-23-8
Cat. No.: VC21254134
Molecular Formula: C15H10N2O
Molecular Weight: 234.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | JNK inhibitor II, negative control is the methylated analog of JNK inhibitor II and exhibits a lower affinity for JNK2 and JNK3. This compound is suitable to be used as a negative control in various kinase assays. SP 600125 is a selective, cell-permeable, reversible inhibitor of JNK isoforms 1-3 with Ki values of 0.19 μM. SP 600125, negative control is a methylated analog of SP 600125 that has much lower affinity for JNK isoforms (IC50s = 18 and 24 µM for JNK2 and JNK3, respectively). |
|---|---|
| CAS No. | 54642-23-8 |
| Molecular Formula | C15H10N2O |
| Molecular Weight | 234.25 g/mol |
| IUPAC Name | 14-methyl-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2,4,6,9(16),10,12-heptaen-8-one |
| Standard InChI | InChI=1S/C15H10N2O/c1-17-12-8-4-7-11-13(12)14(16-17)9-5-2-3-6-10(9)15(11)18/h2-8H,1H3 |
| Standard InChI Key | ODZGYELAMAOARP-UHFFFAOYSA-N |
| SMILES | CN1C2=CC=CC3=C2C(=N1)C4=CC=CC=C4C3=O |
| Canonical SMILES | CN1C2=CC=CC3=C2C(=N1)C4=CC=CC=C4C3=O |
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